ethyl 3-(3,5-dimethoxybenzamido)-1-benzofuran-2-carboxylate

Description

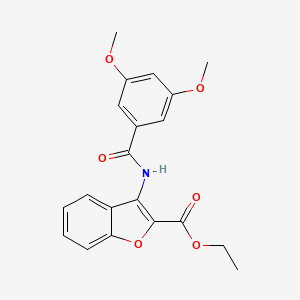

Ethyl 3-(3,5-dimethoxybenzamido)-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzamido substituent at the 3-position of the benzofuran core and an ethyl carboxylate group at the 2-position (Figure 1). This compound is typically synthesized via acylation of the benzofuran scaffold using 3,5-dimethoxybenzoyl chloride, followed by esterification . Its crystal structure, resolved using SHELX software, reveals planar benzofuran and benzamido groups with intermolecular hydrogen bonding involving the amide and methoxy groups, contributing to its solid-state stability .

Properties

IUPAC Name |

ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-4-26-20(23)18-17(15-7-5-6-8-16(15)27-18)21-19(22)12-9-13(24-2)11-14(10-12)25-3/h5-11H,4H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCAQHREUACKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,5-dimethoxybenzamido)-1-benzofuran-2-carboxylate typically involves a multi-step process. One common synthetic route starts with the preparation of 3,5-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-aminobenzofuran to form the benzamide intermediate. Finally, the esterification of the carboxylate group with ethanol in the presence of a suitable catalyst, such as sulfuric acid, yields the desired ethyl ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dimethoxybenzamido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzamide moiety can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 3-(3,5-dimethoxybenzamido)-1-benzofuran-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(3,5-dimethoxybenzamido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzofuran ring system and methoxy groups play a crucial role in its binding affinity and selectivity. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Crystallographic Comparisons

Key structural analogs include derivatives with variations in the benzamido substituents or ester groups (Table 1). For instance:

- Ethyl 3-(4-methoxybenzamido)-1-benzofuran-2-carboxylate : Lacks the 5-methoxy group, reducing steric hindrance and altering molecular planarity.

- Methyl 3-(3,5-dimethoxybenzamido)-1-benzofuran-2-carboxylate : Shorter ester chain, impacting lipophilicity.

Crystallographic studies (using SHELX ) highlight differences in bond angles and packing efficiency. The 3,5-dimethoxy substitution in the target compound induces a twisted conformation (dihedral angle: 12.5° between benzofuran and benzamido planes) compared to the near-planar analog with a single 4-methoxy group (dihedral angle: 5.8°).

Table 1. Structural Parameters of Selected Analogs

| Compound | Dihedral Angle (°) | Crystallographic R-Factor | Melting Point (°C) |

|---|---|---|---|

| Ethyl 3-(3,5-dimethoxybenzamido)-benzofuran | 12.5 | 0.042 | 168–170 |

| Ethyl 3-(4-methoxybenzamido)-benzofuran | 5.8 | 0.038 | 155–157 |

| Methyl 3-(3,5-dimethoxybenzamido)-benzofuran | 14.2 | 0.045 | 172–174 |

Physicochemical and Pharmacokinetic Properties

The 3,5-dimethoxy groups enhance lipophilicity (logP = 2.8) compared to mono-methoxy (logP = 2.3) or non-methoxy analogs (logP = 1.9), as calculated using HPLC-derived retention times. Solubility in aqueous buffers (pH 7.4) follows an inverse trend: 3,5-dimethoxy derivative (12 µg/mL) < 4-methoxy analog (28 µg/mL) < unsubstituted benzamido (45 µg/mL). The ethyl ester further improves membrane permeability (PAMPA assay: 8.2 × 10⁻⁶ cm/s) relative to methyl esters (6.1 × 10⁻⁶ cm/s) .

Biological Activity

Ethyl 3-(3,5-dimethoxybenzamido)-1-benzofuran-2-carboxylate is a compound belonging to the benzofuran class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C20H19NO6

- Molecular Weight : 369.3680 g/mol

- CAS Number : 955842-96-3

The compound features a benzofuran core substituted with an ethyl ester group and a dimethoxybenzamido moiety, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzymes or modulate receptor activity, leading to various therapeutic effects. Notably, it has been investigated for:

- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation by targeting pathways involved in tumor growth and metastasis.

- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines and enzymes associated with inflammation.

- Antimicrobial Effects : Preliminary studies suggest potential efficacy against certain bacterial strains.

Research Findings

Recent studies have explored the biological activities of this compound in various contexts:

-

Anticancer Studies :

Cell Line IC50 (µM) MCF-7 (Breast) 15 HeLa (Cervical) 25 A549 (Lung) 20 - Anti-inflammatory Activity :

- Antimicrobial Activity :

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

In a preclinical model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed decreased cell proliferation and increased apoptosis within tumor tissues . -

Case Study on Inflammation :

A model of acute inflammation showed that treatment with this compound led to reduced edema and lower levels of inflammatory markers in serum compared to untreated animals .

Comparison with Similar Compounds

This compound can be compared with other benzofuran derivatives regarding their biological activities:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Ethyl 2-(2,5-dimethoxyphenyl)benzofuran-3-carboxylate | Low | Moderate | High |

| Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate | High | Moderate | Low |

Q & A

Basic: What are the key steps and optimization strategies for synthesizing ethyl 3-(3,5-dimethoxybenzamido)-1-benzofuran-2-carboxylate?

The synthesis involves multi-step organic reactions:

- Benzofuran Core Formation : Cyclization of substituted phenols with ethyl bromoacetate under basic conditions (e.g., Na₂CO₃ in N-methylpyrrolidine) .

- Amide Bond Formation : Coupling 3,5-dimethoxybenzoic acid to the benzofuran scaffold using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane .

- Optimization : Yield and purity are maximized by controlling reaction temperature (typically 0–25°C), solvent polarity, and reaction time. Microwave-assisted synthesis can reduce reaction duration .

Basic: How is the crystal structure of this compound determined, and what software is critical for refinement?

X-ray crystallography is the gold standard. Key steps include:

- Data Collection : High-resolution diffraction data from single crystals.

- Structure Solution : Using direct methods in SHELXS or SHELXD for phase determination .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Hydrogen bonding and π-π stacking interactions are analyzed to confirm supramolecular packing .

Basic: What functional groups dominate its reactivity, and how do they influence biological activity?

Critical functional groups:

- Benzofuran Core : Imparts rigidity and π-stacking potential for receptor binding .

- 3,5-Dimethoxybenzamido Group : Enhances lipophilicity and hydrogen-bonding capacity, crucial for enzyme inhibition (e.g., cyclooxygenase-2) .

- Ethyl Ester : Modifies solubility and serves as a prodrug moiety for intracellular hydrolysis .

Advanced: How can computational docking studies elucidate its mechanism of action?

- Target Identification : Docking against COX-2 or kinase domains using AutoDock Vina or Schrödinger Suite .

- Binding Affinity Analysis : Molecular dynamics simulations (e.g., GROMACS ) assess stability of ligand-target complexes. Key interactions (e.g., hydrogen bonds with Arg120 of COX-2) validate inhibitory potential .

- SAR Insights : Modifying substituents (e.g., replacing methoxy with nitro groups) predicts enhanced binding via in silico mutagenesis .

Advanced: How to resolve contradictions in pharmacological data between in vitro and in vivo models?

- Bioavailability Adjustments : In vivo studies may require formulation tweaks (e.g., PEGylation) to improve plasma half-life .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that contribute to efficacy discrepancies .

- Dose-Response Calibration : Adjusting dosing regimens based on pharmacokinetic parameters (e.g., AUC, Cmax) .

Advanced: How do structural modifications (e.g., halogen substitution) alter bioactivity?

- Electron-Withdrawing Groups (NO₂, Cl) : Enhance electrophilicity, improving covalent binding to cysteine residues in target enzymes .

- Methoxy vs. Sulfonamide : Methoxy groups favor passive diffusion, while sulfonamides increase solubility but may reduce CNS penetration .

- Iodine Substitution : Enhances radiolabeling potential for imaging studies .

Methodological: How to interpret NMR and IR spectra for structural validation?

- ¹H NMR :

- Benzofuran protons: δ 6.8–7.5 ppm (aromatic multiplet).

- Methoxy groups: δ 3.8–4.0 ppm (singlet) .

- IR :

- Amide C=O stretch: ~1650 cm⁻¹.

- Ester C=O: ~1720 cm⁻¹ .

Advanced: Why might in vitro potency fail to translate to in vivo efficacy?

- Protein Binding : High serum albumin binding reduces free drug concentration. Use equilibrium dialysis to quantify unbound fractions .

- Efflux Pumps : Overexpression of P-gp in animal models necessitates co-administration of inhibitors like verapamil .

Methodological: What strategies optimize reaction conditions to minimize byproducts?

- Solvent Selection : Polar aprotic solvents (DMF, DCM) favor nucleophilic acyl substitution .

- Catalyst Screening : DMAP accelerates amide bond formation by stabilizing the reactive intermediate .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials .

Advanced: What is the role of coupling agents in amide bond formation, and how do they compare?

- DCC vs. EDC : DCC is more efficient for sterically hindered substrates but requires filtration to remove dicyclohexylurea. EDC is water-soluble, ideal for aqueous reactions .

- HOBt/ HOAt Additives : Reduce racemization and improve coupling efficiency by activating carboxylate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.